![molecular formula C12H19NO4 B13034273 tert-Butyln-[(3,5-dioxocyclohexyl)methyl]carbamate](/img/structure/B13034273.png)
tert-Butyln-[(3,5-dioxocyclohexyl)methyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyln-[(3,5-dioxocyclohexyl)methyl]carbamate is a chemical compound with the molecular formula C12H19NO4 and a molecular weight of 241.29 g/mol . It is commonly used as a building block in organic synthesis and has various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyln-[(3,5-dioxocyclohexyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a cyclohexanone derivative under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through recrystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyln-[(3,5-dioxocyclohexyl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Corresponding substituted carbamates or amides.
Aplicaciones Científicas De Investigación
tert-Butyln-[(3,5-dioxocyclohexyl)methyl]carbamate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-Butyln-[(3,5-dioxocyclohexyl)methyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl carbamate: A precursor in the synthesis of tert-Butyln-[(3,5-dioxocyclohexyl)methyl]carbamate.
Cyclohexanone derivatives: Used as starting materials in the synthesis of the compound.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research .
Propiedades
Fórmula molecular |
C12H19NO4 |
|---|---|
Peso molecular |
241.28 g/mol |
Nombre IUPAC |
tert-butyl N-[(3,5-dioxocyclohexyl)methyl]carbamate |
InChI |
InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-7-8-4-9(14)6-10(15)5-8/h8H,4-7H2,1-3H3,(H,13,16) |
Clave InChI |
UYJDYMFOYQZYMR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCC1CC(=O)CC(=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-(3-Fluoro-5-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13034193.png)
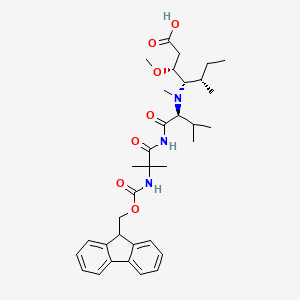
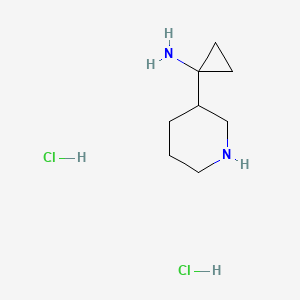

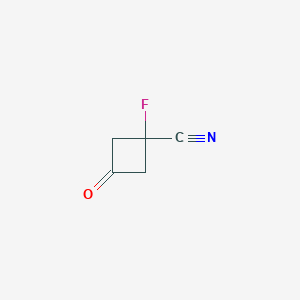
![2,6-diaminothieno[2,3-f][1]benzothiole-4,8-dione](/img/structure/B13034227.png)
![4,6-Difluoro-5-((4-methoxybenzyl)oxy)-1,3-dihydro-2H-benzo[D]imidazole-2-thione](/img/structure/B13034232.png)
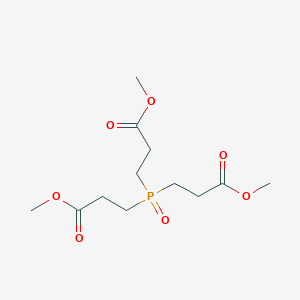
![1-[4-(Tert-butyl)phenyl]prop-2-enylamine](/img/structure/B13034236.png)
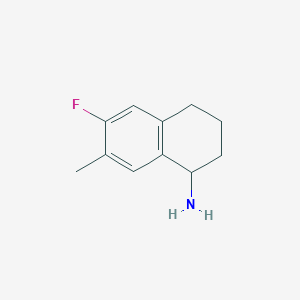
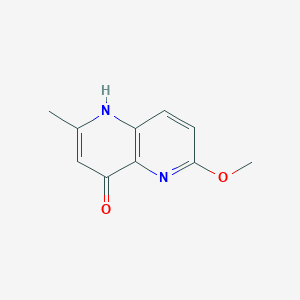
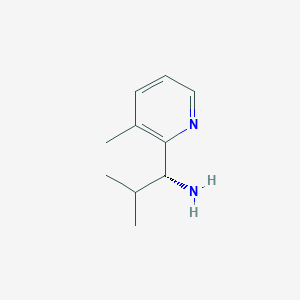
![(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13034260.png)
![9-(Dibenzo[b,d]thiophen-4-yl)-9H-3,9'-bicarbazole](/img/structure/B13034266.png)
